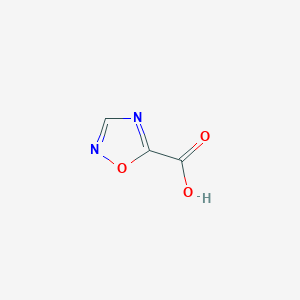

1,2,4-Oxadiazole-5-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,4-oxadiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2N2O3/c6-3(7)2-4-1-5-8-2/h1H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRGTZKJAWRYEDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NOC(=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50663124 | |

| Record name | 1,2,4-Oxadiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50663124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499770-64-8 | |

| Record name | 1,2,4-Oxadiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50663124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,2,4 Oxadiazole 5 Carboxylic Acid and Its Derivatives

Traditional and Modern Approaches to 1,2,4-Oxadiazole (B8745197) Ring Construction

The construction of the 1,2,4-oxadiazole ring has been achieved through various synthetic routes, ranging from classical methods to more recent, efficient protocols. These methodologies primarily revolve around the formation of the core heterocyclic structure from acyclic precursors.

Amidoxime-Based Heterocyclization Reactions

The most prevalent and versatile method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves the use of amidoximes as key building blocks. researchgate.net This approach generally consists of two fundamental steps: the O-acylation of an amidoxime (B1450833) followed by an intramolecular cyclodehydration. nih.govnih.gov

The traditional two-step synthesis of 1,2,4-oxadiazoles begins with the acylation of an amidoxime with a carboxylic acid derivative, such as an acyl chloride or anhydride (B1165640), to form an O-acylamidoxime intermediate. scielo.br This intermediate is then subjected to cyclodehydration, often under thermal conditions or in the presence of a base, to yield the final 1,2,4-oxadiazole ring. nih.govscielo.br The general scheme for this process involves the reaction of a nitrile with hydroxylamine (B1172632) to produce the amidoxime, which is subsequently acylated and cyclized. nih.gov

The cyclization of the O-acylamidoxime intermediate is proposed to occur via a 1,5-intramolecular nucleophilic attack of the amino group onto the carboxyl carbon. This forms a 4,5-dihydro-1,2,4-oxadiazol-5-ol intermediate, which then eliminates a molecule of water to furnish the aromatic 1,2,4-oxadiazole ring. nih.gov

To improve efficiency and simplify the synthetic process, several one-pot procedures have been developed. These methods circumvent the need to isolate the O-acylamidoxime intermediate. mdpi.comchem-soc.si One-pot syntheses can be performed by reacting amidoximes directly with carboxylic acids in the presence of a coupling agent and a base, or by using more reactive acylating agents like acyl chlorides. chem-soc.siacs.org For instance, a mixture of an amidoxime and a carboxylic acid can be treated with a coupling agent, followed by heating in the presence of a base to facilitate cyclodehydration in a single reaction vessel. acs.org Another approach involves the in situ generation of the amidoxime from a nitrile and hydroxylamine, which then reacts with a carboxylic acid derivative in the same pot. acs.orgias.ac.in

The use of microwave irradiation has also been explored to accelerate these one-pot syntheses, often leading to shorter reaction times and improved yields. organic-chemistry.org

The success of amidoxime-based syntheses, particularly one-pot procedures involving carboxylic acids, heavily relies on the use of activating and coupling reagents. These reagents facilitate the initial O-acylation step.

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): EDC is a widely used water-soluble carbodiimide (B86325) that activates the carboxylic acid, making it susceptible to nucleophilic attack by the amidoxime. nih.gov It is often used in conjunction with a base to promote the reaction. nih.gov

TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate): TBTU is another effective peptide coupling reagent that can be employed for the acylation of amidoximes.

CDI (1,1'-Carbonyldiimidazole): CDI serves a dual role in the synthesis of 1,2,4-oxadiazoles. It not only activates the carboxylic acid for acylation but also promotes the subsequent cyclodehydration of the O-acylamidoxime intermediate. capes.gov.brnih.gov This makes CDI a particularly useful reagent for parallel synthesis, as it simplifies the purification process. capes.gov.br

Vilsmeier Reagent: The Vilsmeier reagent, generated from dimethylformamide (DMF) and an acyl chloride like oxalyl chloride or thionyl chloride, can also be used to activate carboxylic acids for the O-acylation of amidoximes. researchgate.net This reagent has been shown to be effective in one-pot syntheses, leading to good to excellent yields of 1,2,4-oxadiazoles under mild conditions. researchgate.net

| Activating Agent | Role | Typical Reaction Conditions | Reference |

| EDC | Activates carboxylic acid for O-acylation | Often used with a base (e.g., in dichloromethane) | nih.gov |

| CDI | Activates carboxylic acid and promotes cyclodehydration | Facilitates parallel synthesis and simplifies purification | capes.gov.brnih.gov |

| Vilsmeier Reagent | Activates carboxylic acid and O-acylamidoxime intermediate | One-pot synthesis from nitriles and carboxylic acids in CH₂Cl₂ | mdpi.com |

1,3-Dipolar Cycloaddition Reactions (e.g., Nitrile Oxides and Nitriles)

An alternative and classical approach to the 1,2,4-oxadiazole core is through a [3+2] or 1,3-dipolar cycloaddition reaction. chim.it This method typically involves the reaction of a nitrile oxide with a nitrile. organic-chemistry.org The nitrile oxide, often generated in situ from the corresponding aldoxime via oxidation, acts as the 1,3-dipole, which then reacts with the nitrile (the dipolarophile) to form the 1,2,4-oxadiazole ring. sctunisie.orgnih.gov

This synthetic route is particularly valuable for accessing a wide range of substituted 1,2,4-oxadiazoles, as the substituents on both the nitrile oxide and the nitrile can be varied. sctunisie.orgresearchgate.net For example, iron(III) nitrate (B79036) has been used to mediate a selective synthesis of 3-acyl-1,2,4-oxadiazoles from alkynes and nitriles, where the alkyne is converted to a nitrile oxide in situ. organic-chemistry.org

| Reactants | Reaction Type | Product | Reference |

| Nitrile Oxide + Nitrile | 1,3-Dipolar Cycloaddition | 3,5-Disubstituted 1,2,4-oxadiazole | organic-chemistry.orgsctunisie.org |

| Nitrile Oxide + Imidate | 1,3-Dipolar Cycloaddition | Substituted 1,2,4-oxadiazole | sctunisie.orgresearchgate.net |

Oxidative Cyclization Methods

More recently, oxidative cyclization methods have emerged as a powerful tool for the synthesis of 1,2,4-oxadiazoles. These reactions often proceed under mild conditions and offer good functional group tolerance. researchgate.net

One such method involves the 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ)-mediated oxidative cyclization of amidoximes. researchgate.net Another approach utilizes oxidizers like N-bromosuccinimide (NBS) or iodine in the presence of a base to promote the cyclization of N-benzyl amidoximes. nih.gov The reaction with NBS is thought to proceed through N-halogenation of the amidoxime, followed by dehydrohalogenation and subsequent cyclization. nih.gov

Electrochemical synthesis represents a green and efficient alternative for the oxidative cyclization of amidoximes. rsc.orgrsc.org Anodic oxidation of N-benzyl amidoximes can generate an iminoxy radical, which then undergoes a 1,5-hydrogen atom transfer (1,5-HAT) and intramolecular cyclization to afford the 1,2,4-oxadiazole product. rsc.orgrsc.org This electrochemical approach is characterized by its simple operation and mild reaction conditions. rsc.org

Targeted Synthesis of 1,2,4-Oxadiazole-5-carboxylic acid Itself

The synthesis of 1,2,4-oxadiazoles bearing a carboxylic acid functionality can be achieved through several routes. One prominent method involves the one-pot condensation of amidoximes with dicarboxylic acid anhydrides. mdpi.com This approach is particularly advantageous as it allows for the direct incorporation of the carboxylic acid group. For instance, the reaction of amidoximes with anhydrides like maleic anhydride can lead to the formation of 1,2,4-oxadiazole substituted acrylic acids, although this specific reaction might require a ring-opening/ring-closing/retro-Diels-Alder sequence. mdpi.com Another strategy involves the use of activating agents like carbonyldiimidazole (CDI) in a suitable solvent system such as NaOH/DMSO. mdpi.com

Derivatization Strategies at the 5-Carboxylic Acid Position

The carboxylic acid group at the 5-position of the 1,2,4-oxadiazole ring serves as a versatile handle for further molecular elaboration through various derivatization reactions.

Esterification Reactions

Ester derivatives of this compound are commonly synthesized for various applications, including as potential nematicides. nih.gov Standard esterification procedures can be employed, often involving the activation of the carboxylic acid followed by reaction with an appropriate alcohol. For example, ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate has been reported, indicating the feasibility of forming ester derivatives of the 1,2,4-oxadiazole carboxylic acid core. uni.lu

A series of this compound ester derivatives were synthesized and evaluated for their nematicidal activity. nih.gov The general structure of these esters involves the 1,2,4-oxadiazole ring with a substituent at the 3-position and an ester group at the 5-position.

Table 1: Examples of Synthesized this compound Ester Derivatives

| Compound ID | 3-Position Substituent | Ester Group |

| f1 | Not specified | Not specified |

Data sourced from a study on nematicidal activity. nih.gov

Amidation Reactions

Amide derivatives of this compound are another important class of compounds. These can be prepared through the coupling of the carboxylic acid with a variety of amines. Common coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often utilized. nih.govnih.gov The use of preactivation strategies, where the carboxylic acid is activated with a coupling agent and a base like Hunig's base before the addition of the amine, has also been shown to be effective. nih.gov

In a study focused on developing new nematicides, a series of amide derivatives of this compound were synthesized. nih.gov These amides showed promising bioactivity.

Table 2: Examples of Synthesized this compound Amide Derivatives

| Compound ID | Amine Moiety |

| Not specified | Various amines |

Data based on a general description of synthesized amide derivatives. nih.gov

Hydrazide and Other Carboxylic Acid Derivative Formations

The carboxylic acid functionality can be converted to a variety of other derivatives, including acid hydrazides. These hydrazides are valuable intermediates for the synthesis of other heterocyclic systems. acs.orgacs.org For instance, a carboxylic acid can be converted to its corresponding ester, which is then treated with hydrazine (B178648) hydrate (B1144303) to yield the acid hydrazide. acs.orgnih.gov This acid hydrazide can then undergo cyclization reactions to form other heterocycles like 1,3,4-oxadiazoles or triazoles. acs.orgacs.org

Green Chemistry Approaches in 1,2,4-Oxadiazole Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods.

Solvent-Free Conditions

A notable green chemistry approach for the synthesis of 1,2,4-oxadiazoles involves conducting reactions under solvent-free conditions. nih.govrsc.org This can be achieved through techniques like grinding the reactants together using a mortar and pestle or employing microwave irradiation. nih.govorganic-chemistry.org These methods often lead to high product yields with reduced reaction times and minimal waste generation. nih.govkulturkaufhaus.de For example, a one-pot reaction of nitriles, hydroxylamine, and Meldrum's acid under microwave irradiation and solvent-free conditions has been shown to produce 3,5-disubstituted 1,2,4-oxadiazoles in good to excellent yields. organic-chemistry.org Another approach utilizes graphene oxide (GO) as a metal-free catalyst for the synthesis of 1,2,4-oxadiazoles, with the best results obtained under neat or solvent-free conditions at elevated temperatures. nih.govrsc.org

Table 3: Comparison of Conventional vs. Green Synthesis Methods for Oxadiazoles

| Method | Conditions | Advantages |

| Conventional Heating | Often requires solvents and longer reaction times | Well-established procedures |

| Microwave Irradiation | Solvent-free or reduced solvent, rapid heating | High yields, shorter reaction times. nih.gov |

| Grinding | Solvent-free | Simplicity, eco-friendly. nih.gov |

| Graphene Oxide Catalysis | Solvent-free, metal-free | Environmentally friendly catalyst. nih.govrsc.org |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, offering advantages such as dramatically reduced reaction times, improved yields, and enhanced product purity over conventional heating methods. nih.govwisdomlib.org The synthesis of 1,2,4-oxadiazoles from carboxylic acids and amidoximes is particularly amenable to this technology. rsc.org

The process often involves a one-pot, two-step methodology where the initial O-acylation of an amidoxime by a carboxylic acid is followed by a cyclodehydration to form the 1,2,4-oxadiazole ring. Microwave irradiation efficiently promotes both steps, often in a solvent-free environment or using a minimal amount of a high-boiling point solvent like dimethylformamide (DMF). rsc.orgnih.gov For instance, a mixture of an amidoxime and a carboxylic acid can be irradiated to rapidly produce the corresponding O-acylamidoxime intermediate, which then undergoes intramolecular cyclization under further microwave heating to yield the final 3,5-disubstituted 1,2,4-oxadiazole. rsc.orgnih.gov This approach is noted for its versatility, robustness, and high-yielding nature. rsc.org

Research has demonstrated the successful synthesis of various 1,2,4-oxadiazole derivatives using this method. One protocol involves the reaction of amidoximes with acyl chlorides on a silica-supported system under microwave irradiation, which facilitates a fast and efficient ring construction. nih.gov Another approach employs polymer-supported reagents in conjunction with microwave heating to synthesize 1,2,4-oxadiazoles from a wide array of carboxylic acids and amidoximes, resulting in high yields and purities. nih.gov

| Starting Material 1 | Starting Material 2 | Conditions | Product Type | Yield | Reference |

| Amidoximes | Carboxylic Acids | Microwave irradiation (one-pot, two-step) | Variously disubstituted 1,2,4-oxadiazoles | High | rsc.org |

| Amidoximes | Acyl Chlorides | Silica gel support, Microwave irradiation | (E)-3-aryl-5-(2-aryl-vinyl)-1,2,4-oxadiazoles | Not specified | nih.gov |

| Amidoximes | Carboxylic Acids | Polymer-supported reagents, Microwave heating | 1,2,4-Oxadiazoles | High | nih.gov |

| Nitriles | Hydroxylamine, Meldrum's acids | Microwave irradiation, Solvent-free | 3,5-disubstituted 1,2,4-oxadiazoles | Good to Excellent | organic-chemistry.org |

| Isoniazid | Aromatic Aldehyde | DMF, Microwave irradiation (300W, 3 min) | 2-aryl-5-(4-pyridyl)-1,3,4-oxadiazole intermediate | Not specified | nih.gov |

Solid-Phase Organic Synthesis (SPOS) Techniques

Solid-phase organic synthesis (SPOS) is a cornerstone of combinatorial chemistry, enabling the rapid generation of large libraries of compounds for high-throughput screening. This technique has been successfully adapted for the synthesis of 1,2,4-oxadiazole derivatives. nih.govacs.org The general strategy involves anchoring a starting material to a solid support, such as a polymeric resin, performing a series of reactions to build the desired molecule, and finally cleaving the purified product from the support. nih.gov

An established method for the solid-phase synthesis of 1,2,4-oxadiazoles involves the acylation of a resin-bound amino acid with a carboxylic acid, followed by conversion to an O-acylamidoxime and subsequent cyclization. An improved synthesis utilizes Wang resin, where an O-acylamidoxime is formed and then cyclized to the 1,2,4-oxadiazole. The final product is cleaved from the resin using an acid, such as trifluoroacetic acid (TFA) in dichloromethane. mdpi.com

For example, a library of isoxazole-containing 1,2,4-oxadiazoles was prepared using a solid-phase approach. nih.govacs.org The synthesis began on Wang resin and, after the reaction sequence, 18 final products were successfully cleaved from the polymer beads using 50% TFA in dichloromethane. nih.gov This methodology avoids complex purification steps like extraction and column chromatography, facilitating the efficient construction of compound libraries. acs.org

| Solid Support | Synthetic Strategy | Cleavage Conditions | Product Library | Key Findings | Reference |

| Wang Resin | Formation and cyclization of O-acylamidoxime on resin | Trifluoroacetic acid (TFA) in dichloromethane | 1,2,4-Oxadiazoles | Improved synthesis protocol | mdpi.com |

| Wang Resin | Multi-step synthesis starting with PMB-protected alkyne | 50% TFA in dichloromethane | 5-Isoxazol-4-yl- nih.govnih.govnih.govoxadiazoles | 18 final products prepared in a small library | nih.gov |

| Polymer Resin | Branching Diversity-Oriented Synthesis (DOS) | Simple trituration after cleavage | 1,3,4-Oxadiazole (B1194373) analogues | Synthesized 128 analogues; avoided complex purification | acs.org |

Synthesis for DNA-Encoded Chemical Libraries (DECL)

DNA-encoded chemical libraries (DECLs) have revolutionized drug discovery by enabling the screening of immense collections of small molecules against biological targets. nih.gov The development of synthetic reactions that are compatible with the aqueous, temperature-sensitive, and functionally delicate nature of DNA is critical for the success of DECL technology. nih.govacs.org The synthesis of 1,2,4-oxadiazoles on DNA conjugates represents a significant advancement in expanding the chemical space of these libraries. nih.govacs.org

A robust, multistep protocol has been developed for the on-DNA synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. nih.gov The typical route begins with a DNA-conjugated aryl nitrile. nih.gov This starting material is converted to the corresponding DNA-conjugated amidoxime using hydroxylamine. The amidoxime is then O-acylated with a diverse range of commercially available carboxylic acids. The final and most crucial step is the cyclodehydration of the O-acylamidoxime intermediate to form the stable 1,2,4-oxadiazole ring. This cyclization is typically achieved by heating the reaction mixture in a buffered solution at a specific pH. nih.govacs.org

One study detailed the conversion of six different DNA-connected aryl nitriles into 1,2,4-oxadiazoles. After O-acylation, the cyclodehydration was optimized by heating the O-acyl amidoxime intermediates at 90 °C in a pH 9.5 borate (B1201080) buffer for two hours. This procedure resulted in the desired oxadiazole products with conversions ranging from 51% to 92%. nih.govacs.org The methodology is compatible with a variety of electronically and sterically diverse aryl and aliphatic carboxylic acids, and importantly, it preserves the integrity of the DNA tag. nih.gov

| DNA-Conjugated Substrate | Reaction Sequence | Key Conditions | Conversion Rate | Significance | Reference |

| Aryl Nitriles | 1. Amidoxime formation (hydroxylamine) 2. O-acylation (carboxylic acids) 3. Cyclodehydration | Heating at 90°C in pH 9.5 borate buffer for 2 hours | 51-92% | Paves the way for oxadiazole-focused DECLs; preserves DNA integrity. | nih.govacs.org |

| Aryl Nitriles | Amidoxime formation, O-acylation, Cyclodehydration | PyAOP coupling agent at pH 8.0 for O-acylation | Good to excellent for O-acylamidoxime formation | Broad substrate scope including aryl, aliphatic, and pyridyl carboxylic acids. | nih.gov |

Reactivity and Mechanistic Studies of 1,2,4 Oxadiazole 5 Carboxylic Acid Systems

Chemical Transformations of the Oxadiazole Ring System

The inherent properties of the 1,2,4-oxadiazole (B8745197) nucleus, including its low aromaticity and the weak, polar O-N bond, are the primary drivers for its diverse reactivity. chim.itpsu.edu These characteristics facilitate numerous thermal or photochemical rearrangements and make the ring susceptible to nucleophilic attack, often initiating ring cleavage. chim.it

Ring-Opening and Ring-Closing Reactions

A significant class of reactions involving the 1,2,4-oxadiazole system is the Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) rearrangement. osi.lvresearchgate.net This sequence is typically initiated by a nucleophilic attack at an electrophilic carbon of the oxadiazole ring, most commonly the C5 position. chim.it

For instance, polyfluoroaryl-1,2,4-oxadiazoles undergo an ANRORC-like rearrangement upon reaction with nucleophiles like hydrazine (B178648) or methylhydrazine. The process begins with a standard nucleophilic aromatic substitution (SNAr) on the fluoroaryl ring, followed by an intramolecular nucleophilic attack on the C5 atom of the oxadiazole. This attack leads to the opening of the oxadiazole ring, which then re-closes to form a new, more stable heterocyclic system, such as an indazole. chim.it

Similarly, 3-chloro-1,2,4-oxadiazoles can undergo this type of rearrangement. The reaction of a 3-chloro-5-substituted-1,2,4-oxadiazole with allylamine (B125299) results in a nucleophilic attack at the C5 position. This leads to an intermediate that opens, eliminating HCl to form a nitrile oxide. This reactive intermediate subsequently undergoes an intramolecular [3+2] cycloaddition to generate a tetrahydro-isoxazolo-[3,4-d]-pyrimidine system. chim.it

Thermal and Photochemical Rearrangements (e.g., Boulton-Katritzky Rearrangement)

The 1,2,4-oxadiazole ring system is prone to various rearrangement reactions under thermal or photochemical conditions, driven by the tendency to form more stable heterocyclic structures. osi.lvresearchgate.net

Thermal Rearrangements: The most prominent thermal rearrangement is the Boulton-Katritzky Rearrangement (BKR). chim.itosi.lvpsu.edu This reaction involves an intramolecular nucleophilic substitution where a nucleophilic atom (Z) within a three-atom side chain attached to the C3 position of the oxadiazole attacks the electrophilic N2 atom. chim.it The high electrophilicity of N2 is a consequence of the polarized and easily cleaved O-N bond. chim.itpsu.edu The attack of the nucleophile on N2 results in the cleavage of this weak bond, with the oxygen acting as a leaving group, ultimately forming more stable bonds (e.g., C-N, N-N). chim.it

A specific example is the rearrangement of 5-aryl-3-(2-aminoethyl)-1,2,4-oxadiazoles, which are often unstable in the presence of acids or bases. mdpi.com They undergo a Boulton-Katritzky rearrangement to form spiropyrazolinium salts. mdpi.com The BKR has been utilized to synthesize a variety of other heterocycles, including 1,2,3-triazoles, 1,2,4-triazoles, and imidazoles, depending on the nature of the side chain. chim.it

Under high temperatures (700-800 ºC) in flash vacuum pyrolysis (FVP), 3,5-diphenyl-1,2,4-oxadiazole (B189376) has been shown to decompose, forming phenyl isocyanate. arkat-usa.org

Photochemical Rearrangements: Upon photochemical induction, 1,2,4-oxadiazoles can form reactive open-chain intermediates with zwitterionic, biradical, or nitrene-like characteristics. psu.edursc.org The fate of these intermediates depends on the reaction conditions and substituents. For example, irradiation of 3-amino-5-aryl-1,2,4-oxadiazoles can lead to a "ring contraction-ring expansion" (RCE) pathway to yield 1,3,4-oxadiazoles. chim.itrsc.org Alternatively, an internal cyclization-isomerization (ICI) route can produce a regioisomeric 1,2,4-oxadiazole. chim.itpsu.edu In the presence of a nucleophilic solvent like methanol, irradiation can also lead to open-chain products derived from the reaction of the photolytically generated intermediate with the solvent. rsc.org

Nucleophilic Aromatic Substitution on Substituted Oxadiazoles

The carbon atoms of the 1,2,4-oxadiazole ring, particularly C3 and C5, possess electrophilic character and are susceptible to attack by external nucleophiles. chim.itpsu.edu While intermolecular nucleophilic attack directly on the ring nitrogen (N2) is not typically observed, reactions at the carbon centers are common, especially when activated by appropriate substituents. psu.edu

Reactions that proceed via the ANRORC mechanism are prime examples of nucleophilic attack on the oxadiazole ring. chim.itresearchgate.net As detailed in section 3.1.1, the initial step involves the addition of a nucleophile to the C5 position. chim.it This is particularly efficient when the C5 position is substituted with a good leaving group or is part of a larger conjugated system that can stabilize the intermediate. For instance, the reaction of 3-chloro-1,2,4-oxadiazoles with amines showcases a nucleophilic attack at C5, initiating the ANRORC cascade. chim.it

Functional Group Interconversions of the Carboxylic Acid Moiety

The carboxylic acid group at the C5 position of the 1,2,4-oxadiazole ring is a versatile handle for a wide array of functional group interconversions. Standard carboxylic acid chemistry can be applied to synthesize esters, amides, and other derivatives, which is a common strategy in medicinal chemistry to modulate the physicochemical properties of the parent molecule. nih.govnih.govacs.org

The synthesis of 1,2,4-oxadiazole-5-carboxylic acid derivatives often involves the reaction of an amidoxime (B1450833) with a dicarboxylic acid anhydride (B1165640) or a related derivative. mdpi.com For example, reacting amidoximes with dicarboxylic acid anhydrides in a NaOH/DMSO medium provides a one-pot method to generate 1,2,4-oxadiazoles bearing a carboxylic acid functionality. mdpi.com This carboxylic acid can then be readily converted.

Recent studies have demonstrated the synthesis of various ester and amide derivatives from this compound for applications such as developing new nematicides. nih.gov These transformations typically involve standard coupling procedures. For instance, the carboxylic acid can be activated with reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or carbonyldiimidazole (CDI) and then reacted with various alcohols or amines to yield the corresponding esters or amides. chim.itnih.gov

The following table summarizes representative examples of functional group interconversions starting from this compound or its synthetic precursors.

| Starting Material Precursor | Reagent(s) | Functional Group Formed | Product Class | Ref. |

| Amidoxime + Dicarboxylic Anhydride | NaOH/DMSO | Carboxylic Acid | This compound | mdpi.com |

| This compound | Various Alcohols, Coupling Agents | Ester | 1,2,4-Oxadiazole-5-carboxylate | nih.gov |

| This compound | Various Amines, Coupling Agents | Amide | 1,2,4-Oxadiazole-5-carboxamide | nih.gov |

| Amidoxime intermediate + Benzoic acid | "One-pot" coupling/cyclization | Aryl group at C5 | 3,5-Disubstituted-1,2,4-oxadiazole | nih.gov |

| Amidoxime + Substituted Benzoic Acid | EDC·HCl, Sodium Acetate | Substituted Aryl group at C5 | 1,2,4-Oxadiazole linked 5-fluorouracil | nih.gov |

Reaction Mechanism Elucidation for Key Transformations

Understanding the reaction mechanisms of 1,2,4-oxadiazole transformations is crucial for predicting products and designing synthetic routes.

Boulton-Katritzky Rearrangement (BKR): The mechanism is a thermal, monomolecular rearrangement classified as an internal nucleophilic substitution. chim.it It proceeds through a cyclic transition state. The key steps are:

Intramolecular attack of a nucleophilic atom (e.g., N, O, S, or C) from the side chain at the C3 position onto the electrophilic N2 atom of the oxadiazole ring. chim.itpsu.edu

Cleavage of the weak O1-N2 bond, with the oxygen atom acting as a leaving group. chim.it

Concomitant formation of a new bond between the side-chain nucleophile and N2, leading to a new, often more stable, heterocyclic ring. chim.it

ANRORC Rearrangement: This mechanism involves a distinct sequence of steps:

A ddition of a N ucleophile: An external nucleophile attacks an electrophilic carbon of the oxadiazole ring, typically C5. chim.it

R ing O pening: The resulting anionic intermediate undergoes cleavage of one of the ring bonds, usually the N2-C3 or O1-C5 bond, to form an open-chain intermediate (e.g., a nitrile oxide). chim.it

R ing C losure: The open-chain intermediate then undergoes an intramolecular cyclization to form a new heterocyclic ring. chim.it The regioselectivity of the final ring closure can sometimes depend on the specific nucleophile and reaction conditions. chim.it

Photochemical Rearrangements: The mechanisms for photochemical transformations are more complex and can vary. They are initiated by the absorption of UV light, promoting the molecule to an excited state. psu.edursc.org This excited state can then evolve into a reactive intermediate which may have zwitterionic, diradical, or nitrene-like character. psu.edu The subsequent reaction pathway, whether it is isomerization (ICI route) or rearrangement to a different heterocycle (RCE route), is determined by the nature of this intermediate and the surrounding reaction environment. chim.itpsu.edu

Structure Activity Relationship Sar Studies and Rational Molecular Design

Impact of Substituents on Oxadiazole Ring and Carboxylic Acid Derivatives on Activity Profiles

Structure-activity relationship (SAR) studies are crucial for understanding how chemical modifications to a lead compound influence its biological activity. For derivatives of 1,2,4-oxadiazole-5-carboxylic acid, the nature and position of substituents on the heterocyclic ring and modifications to the carboxylic acid moiety are determinative of the resulting activity profile.

Research into nematicidal agents has shown that derivatives of this compound containing amide or ester groups exhibit significant activity against various plant-parasitic nematodes. nih.gov Bioassay results indicated that some of these compounds displayed good nematicidal effects against Meloidogyne incognita, Aphelenchoides besseyi, and Bursaphelenchus xylophilus. nih.gov One particular derivative, designated as compound f1, demonstrated excellent nematicidal activity against A. besseyi, proving more potent than the established nematicides tioxazafen (B1208442) and fosthiazate. nih.gov

In the context of antibacterial agents, SAR studies on a class of 1,2,4-oxadiazole (B8745197) antibiotics have provided detailed insights. These studies often describe a general structure with four designated rings (A, B, C, and D). nih.gov A key finding is that a hydrogen-bond donor on the 'A' ring is essential for antibacterial activity. nih.gov Conversely, substituents such as carboxylic acids at this position tend to reduce or eliminate the activity. nih.gov Furthermore, introducing hydrogen-bond-donating groups, including benzoic acid derivatives, at the 'D' ring generally leads to compounds with diminished antimicrobial activity against S. aureus. nih.gov

In the field of oncology, the substitution pattern on aryl groups attached to the 1,2,4-oxadiazole core significantly influences antiproliferative activity. In a series of 1,2,4-oxadiazole/quinazoline-4-one hybrids, the nature of the substituent at the fourth position of a phenyl group on the oxadiazole moiety was shown to affect potency. The activity increased in the order of Cl > OMe > H, indicating that an electron-withdrawing group like chlorine enhances the antiproliferative effect more than an electron-donating group like methoxy, or an unsubstituted phenyl ring. frontiersin.org Similarly, for 1,2,4-oxadiazole derivatives linked to 5-fluorouracil, SAR studies revealed that an unsubstituted phenyl ring attached to the oxadiazole moiety resulted in good anticancer activity. nih.gov

| Compound Class | Target/Activity | Key SAR Findings | Reference |

|---|---|---|---|

| This compound amides/esters | Nematicidal (e.g., A. besseyi) | Amide and ester derivatives show significant activity. Compound f1 was more potent than commercial nematicides. | nih.gov |

| 1,2,4-Oxadiazole antibiotics | Antibacterial (e.g., S. aureus) | A hydrogen-bond donor on ring 'A' is necessary. Carboxylic acid substituents on ring 'A' or 'D' reduce activity. | nih.govnih.gov |

| 1,2,4-Oxadiazole/quinazoline-4-one hybrids | Antiproliferative | Substituents on the C3-phenyl ring of the oxadiazole influence activity. Potency order: Cl > OMe > H. | frontiersin.org |

| 1,2,4-Oxadiazole-5-fluorouracil derivatives | Anticancer | An unsubstituted phenyl ring attached to the 1,2,4-oxadiazole showed good activity against several cancer cell lines. | nih.gov |

Rational Design Principles for Modulating Molecular Interactions

Rational drug design leverages the understanding of a biological target's structure to create specific and potent inhibitors. For 1,2,4-oxadiazole derivatives, this approach has been successfully applied to target various enzymes and receptors.

A notable example is the design of inhibitors for the papain-like protease (PLpro) of SARS-CoV-2, an essential enzyme for viral replication. ipbcams.ac.cn Based on the crystal structure of the SARS-CoV-2 PLpro in complex with an inhibitor (GRL0617), a series of 1,2,4-oxadiazole derivatives were designed. ipbcams.ac.cn The strategy involved introducing oxadiazole and aryl carboxylic acid moieties to enhance enzymatic inhibition and affinity. ipbcams.ac.cn This structure-based design led to the development of compounds with potent PLpro inhibition and antiviral activity. ipbcams.ac.cn

Another application of rational design involves creating analogues of known anticancer agents. For instance, new 2,5-disubstituted-1,3,4-oxadiazole analogues were designed based on the heterocyclic core of IMC-038525, a known tubulin polymerization inhibitor. researchgate.net This strategy involves using the structure of a successful drug as a template for new molecules. In a similar vein, hybrid molecules combining the 1,2,4-oxadiazole scaffold with a quinazoline-4-one moiety were designed to act as dual inhibitors of the epidermal growth factor receptor (EGFR) and the BRAFV600E kinase, both of which are important targets in cancer therapy. frontiersin.org

Bioisosteric Replacements and Analogue Design Strategies

The carboxylic acid group itself can be replaced by various acidic heterocycles to modulate properties like acidity, lipophilicity, and metabolic fate. Planar, acidic heterocycles such as 5-oxo-1,2,4-oxadiazole (pKa ~6–7) and 3-hydroxyisoxazole (pKa ~4–5) have been successfully used as carboxylic acid surrogates. nih.gov These replacements can avoid potential toxicities associated with the metabolism of carboxylic acids, such as acyl glucuronidation. nih.gov

Analogue design frequently employs this bioisosteric principle. For example, to overcome emerging resistance to the antibiotic Linezolid, new analogues were synthesized where the morpholino moiety of the original drug was replaced with a 3-methyl-1,2,4-oxadiazol-5-yl group. chim.it This modification resulted in a derivative that retained potent activity against both methicillin-susceptible and methicillin-resistant S. aureus. chim.it In silico studies confirmed that these linezolid-like 1,2,4-oxadiazoles could bind to the ribosomal subunit in a manner similar to the original morpholine (B109124) ring. chim.it

| Original Functional Group | Bioisosteric Replacement | Rationale/Advantage | Example Application |

|---|---|---|---|

| Ester / Amide | 1,2,4-Oxadiazole ring | Increased metabolic stability due to resistance to hydrolysis. | General drug design to improve pharmacokinetic profiles. frontiersin.orgresearchgate.net |

| Carboxylic Acid | 5-Oxo-1,2,4-oxadiazole | Similar acidity (pKa ~6-7), planar, avoids issues with carboxylic acid metabolism. | AT1 receptor antagonists. nih.gov |

| Carboxylic Acid | 3-Hydroxyisoxazole | Similar acidity (pKa ~4-5), planar. | Development of GABA and glutamate (B1630785) neurotransmitter derivatives. nih.gov |

| Morpholine Ring | 3-Methyl-1,2,4-oxadiazol-5-yl | Retains biological activity while potentially overcoming drug resistance. | Linezolid analogues for treating resistant S. aureus. chim.it |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT for Electronic Properties, HOMO-LUMO Analysis)

Quantum chemical calculations are instrumental in understanding the intrinsic electronic properties of molecules, which govern their reactivity and intermolecular interactions. Density Functional Theory (DFT) is a commonly employed method for this purpose. While specific DFT studies on the parent 1,2,4-oxadiazole-5-carboxylic acid are not extensively detailed in the provided search results, the principles are widely applied to its derivatives to analyze their electronic structure.

HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) analysis is a key component of these calculations. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. A smaller energy gap suggests that the molecule is more reactive and less stable.

These quantum parameters are used to predict how 1,2,4-oxadiazole (B8745197) derivatives will behave in a biological environment. For instance, the distribution of electron density and the molecular electrostatic potential (MEP) map, also derived from DFT calculations, help in identifying regions of the molecule that are likely to engage in electrostatic interactions, including hydrogen bonding, with biological targets. This information is foundational for understanding the binding modes observed in molecular docking studies.

Molecular Docking Studies for Predicting Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is extensively used to screen virtual libraries of compounds and to understand the binding mechanism of active molecules at the atomic level. Numerous studies have employed molecular docking to investigate the interaction of 1,2,4-oxadiazole derivatives with various therapeutic targets.

For example, derivatives have been docked into the active sites of kinases like Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Focal Adhesion Kinase (FAK). dergipark.org.tr In one study, docking of 1,3,4-oxadiazole (B1194373) derivatives (structurally related to 1,2,4-oxadiazoles) into VEGFR-2 revealed that the oxadiazole ring could form a key hydrogen bond with the amino acid residue Asp1046. dergipark.org.tr Similarly, docking studies of 1,2,4-oxadiazole/benzimidazole hybrids against the EGFR kinase domain showed binding scores comparable to the known inhibitor Erlotinib, with scores ranging from -7.4 to -8.7 kcal/mol. ekb.eg

These studies typically find that the oxadiazole core and its substituents engage in a network of interactions, including hydrogen bonds and hydrophobic interactions, which are critical for binding affinity. The binding free energy (ΔG), often reported as a docking score, provides an estimate of the binding affinity.

Table 1: Molecular Docking Findings for 1,2,4-Oxadiazole Derivatives

| Compound Class | Protein Target | Docking Score (kcal/mol) | Key Interactions/Findings | Reference |

|---|---|---|---|---|

| 1,3,4-Oxadiazole derivatives | VEGFR-2 | up to -11.2 | Hydrogen bond between the oxadiazole ring and Asp1046. | dergipark.org.tr |

| 1,2,4-Oxadiazole/Benzimidazole hybrids | EGFR (1M17) | -7.4 to -8.7 | Binding scores were comparable to the co-crystalized ligand Erlotinib (-9.7 kcal/mol). | ekb.eg |

| 1,2,4-Oxadiazole linked 5-Fluorouracil | Thymidylate Synthase | -7.5 to -9.1 | Compounds showed good binding affinity, with compound 7i having the best score. | nih.gov |

| 5-bromoindole-2-carboxylic acid oxadiazole derivatives | EGFR Tyrosine Kinase | Favorable | Compound 4a showed high stability and a strong capacity for hydrogen bonding. | tu.edu.iq |

| 1,2,4-Oxadiazole-based derivatives | Acetylcholinesterase (AChE) | Not specified | Prominent interactions with the AChE active site were observed, explaining high inhibitory activity. | rsc.org |

Molecular Dynamics Simulations for Conformational and Binding Stability Analysis

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. MD simulations are used to assess the conformational stability of the docked pose and to calculate binding free energies with greater accuracy.

In a study on 1,2,4-oxadiazole-based EGFR inhibitors, MD simulations were performed to understand the correlation between non-covalent binding energies and biological activity. nih.gov The simulations helped to confirm that the selected compounds remained stably bound within the EGFR active site. The stability of the complex is often evaluated by monitoring the Root Mean Square Deviation (RMSD) of the protein and ligand atoms over the simulation period. A stable RMSD value indicates that the complex has reached equilibrium and the ligand is not dissociating from the binding pocket.

Another study on 5-bromoindole-2-carboxylic acid oxadiazole derivatives also utilized molecular dynamic simulations, which revealed excellent outcomes for the most promising compound (4a), indicating its stable interaction with the EGFR tyrosine kinase. tu.edu.iq These simulations are crucial for validating the results of molecular docking and providing confidence in the predicted binding mode before proceeding with more resource-intensive experimental validation. tu.edu.iqnih.gov

Table 2: Molecular Dynamics Simulation Findings for 1,2,4-Oxadiazole Derivatives

| Compound Class | Protein Target | Simulation Focus | Key Findings | Reference |

|---|---|---|---|---|

| 1,2,4-Oxadiazole-based heterocyclic derivatives | EGFR | Correlation of non-covalent binding energies with biological activity. | Active compounds (7a, 7b, 7m) were found to be stable in the molecular dynamics simulations study. | nih.gov |

| 5-bromoindole-2-carboxylic acid oxadiazole derivatives | EGFR Tyrosine Kinase | Binding stability analysis. | Compound 4a was found to be the most stable in its interaction with the target protein. | tu.edu.iq |

QSAR (Quantitative Structure-Activity Relationship) Modeling for Predictive Activity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of newly designed molecules and to understand which structural features are important for activity.

For 1,2,4-oxadiazole derivatives, 3D-QSAR studies have been performed using techniques like Comparative Molecular Field Analysis (CoMFA) and k-Nearest Neighbor Molecular Field Analysis (kNN-MFA). nih.govresearchgate.net In one such study, a 3D-QSAR model was developed for a series of 120 1,2,4-oxadiazole derivatives as inhibitors of Sortase A, a bacterial enzyme. nih.gov The model was statistically significant, with good internal (q²) and external (pred_r²) predictive ability. nih.gov

The statistical quality of a QSAR model is assessed by several parameters. The squared correlation coefficient (R²) measures the goodness of fit for the training set, while the cross-validated correlation coefficient (q²) assesses the internal predictive power of the model. An F-test value indicates the statistical significance of the model, and a high value suggests a robust model. Such models generate contour maps that visualize regions where steric bulk or specific electrostatic properties are predicted to either increase or decrease biological activity, thereby providing a clear roadmap for structural optimization. nih.goviaea.org

Table 3: Statistical Results of a 3D-QSAR Model for 1,2,4-Oxadiazole Derivatives as Sortase A Inhibitors

| Model Parameter | Value | Description |

|---|---|---|

| q² (pred_r2) | 0.5479 | Cross-validation coefficient for the test set, indicating good internal predictive ability. |

| r² (non-cross-validated) | 0.9235 | Correlation coefficient for the training set, indicating a high degree of correlation. |

| F-test value | 179.0 | Indicates the statistical significance of the regression model. |

Data from a study on 120 derivatives using the kNN-MFA method. nih.gov

Applications and Role in Specialized Chemical Research Fields

Role as Versatile Building Blocks and Intermediates in Organic Synthesis

In organic synthesis, 1,2,4-oxadiazole-5-carboxylic acid and its related structures are pivotal intermediates. mdpi.comnih.gov The carboxylic acid group provides a reactive handle for a variety of chemical transformations, allowing for the construction of more complex molecular architectures. acs.org Synthetic chemists utilize this scaffold to create libraries of compounds for screening in drug discovery and materials science. mdpi.comacs.org

Several synthetic strategies have been developed to construct the 1,2,4-oxadiazole (B8745197) ring, often involving the reaction of an amidoxime (B1450833) with a carboxylic acid derivative. nih.gov One-pot synthesis methods have been optimized for parallel chemistry, enabling the rapid generation of diverse 3,5-disubstituted 1,2,4-oxadiazoles from nitriles and carboxylic acids. acs.org These methods are crucial for expanding the accessible chemical space of 1,2,4-oxadiazole derivatives. acs.org

Contribution to Medicinal Chemistry Research

The 1,2,4-oxadiazole moiety is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. nih.govresearchgate.net

Exploration as Privileged Scaffolds in Biological Target Identification

The 1,2,4-oxadiazole core is considered a "privileged scaffold" because it can bind to multiple, unrelated biological targets with high affinity. nih.govnih.gov This property is leveraged in the design of new therapeutic agents. Researchers often use the 1,2,4-oxadiazole framework as a starting point for developing inhibitors for various enzymes and modulators for different receptors. nih.govnih.gov

Enzyme Inhibition Studies

Derivatives of 1,2,4-oxadiazole have been extensively studied as inhibitors of various enzymes implicated in disease.

Carbonic Anhydrase: Certain 1,2,4-oxadiazole-containing sulfonamides have been identified as potent and selective inhibitors of human carbonic anhydrase (hCA) isoforms, particularly the cancer-related hCA IX. mdpi.comnih.gov

Monoamine Oxidase: A series of 1,2,4-oxadiazin-5(6H)-one derivatives, which can be synthesized from precursors related to this compound, have shown inhibitory activity against monoamine oxidase (MAO), a key enzyme in the pathogenesis of central nervous system disorders. mdpi.comnih.gov Specifically, some derivatives were found to be potent inhibitors of human MAO-B, suggesting their potential as lead compounds for developing treatments for Parkinson's disease. mdpi.comnih.gov

Papain-like Protease (PLpro): In the context of antiviral research, 1,2,4-oxadiazole derivatives have been designed and synthesized as inhibitors of the papain-like protease (PLpro) of SARS-CoV-2. nih.govipbcams.ac.cnacs.orgacs.org By mimicking the structure of a known inhibitor, GRL0617, and replacing its amide backbone with a 1,2,4-oxadiazole core, researchers have developed potent PLpro inhibitors with improved metabolic stability. nih.govipbcams.ac.cn For instance, compounds 13f and 26r, which incorporate an aryl carboxylic acid moiety, demonstrated significant PLpro inhibitory and antiviral activity. nih.govipbcams.ac.cnacs.org

| Enzyme Target | Example Derivative(s) | Key Findings |

| Carbonic Anhydrase IX | 1,2,4-oxadiazol-5-yl benzenesulfonamides | Potent and selective inhibition. mdpi.comnih.gov |

| Monoamine Oxidase B | 1,2,4-oxadiazin-5(6H)-one derivatives | Potent inhibitors with potential for Parkinson's disease treatment. mdpi.comnih.gov |

| Papain-like Protease (PLpro) | 1,2,4-Oxadiazole compounds 13f and 26r | Significant inhibitory and antiviral activity against SARS-CoV-2. nih.govipbcams.ac.cnacs.org |

Receptor Interaction Studies

The versatility of the 1,2,4-oxadiazole scaffold extends to its use in studying receptor interactions. By modifying the substituents on the oxadiazole ring, researchers can develop selective agonists or antagonists for various receptors. This is a critical aspect of drug discovery, aiming to modulate receptor activity to achieve a therapeutic effect. The structural rigidity of the 1,2,4-oxadiazole core helps in defining the spatial orientation of the interacting groups, leading to more specific receptor binding.

In Vitro Biological Target Interaction and Modulation Research

In vitro studies are fundamental to understanding the biological activity of 1,2,4-oxadiazole derivatives. These studies have demonstrated that compounds incorporating this scaffold can effectively interact with and modulate the activity of various biological targets. For example, derivatives have been shown to inhibit the growth of cancer cell lines and exhibit activity against various pathogens. nih.gov The ability to synthesize large libraries of these compounds facilitates high-throughput screening to identify hits for further development. acs.org

Applications in Agrochemistry Research

Derivatives of this compound have demonstrated considerable promise in the development of new agrochemicals. Researchers are actively exploring their potential to combat a range of agricultural pests, including nematodes, fungi, and insects.

Design and Synthesis of Nematicidal Agents

Plant-parasitic nematodes represent a significant threat to global crop production, causing substantial economic losses. acs.org In the quest for effective and safer nematicides, scientists have turned to the 1,2,4-oxadiazole scaffold. acs.org A notable strategy involves the design and synthesis of this compound derivatives that incorporate amide or ester functionalities. nih.gov This activity-based approach has yielded compounds with potent nematicidal activity against various destructive nematodes such as Meloidogyne incognita, Aphelenchoides besseyi, and Bursaphelenchus xylophilus. acs.org

One particularly effective derivative, designated as compound f1, exhibited exceptional nematicidal activity against A. besseyi, with a reported LC50 value of 19.0 μg/mL after 48 hours. nih.gov This potency is significantly greater than that of existing nematicides like tioxazafen (B1208442) and fosthiazate. nih.gov Further studies in semi-in vivo and pot experiments confirmed the superior nematicidal capabilities of compound f1 compared to fosthiazate, while also demonstrating its safety for use on rice seeds. acs.orgnih.gov

Another research avenue has focused on modifying the well-known nematicide tioxazafen, which features a 1,2,4-oxadiazole core. researchgate.net By introducing haloalkyl groups at the 5-position of the 1,2,4-oxadiazole ring, researchers have synthesized derivatives with remarkable nematicidal activity against Bursaphelenchus xylophilus, Aphelenchoides besseyi, and Ditylenchus dipsaci. researchgate.net For instance, compound A1 from this series showed outstanding activity against B. xylophilus with an LC50 value of 2.4 μg/mL, far surpassing commercial nematicides like avermectin, tioxazafen, and fosthiazate. researchgate.netnih.gov

The principle of active substructure splicing has also been employed to design novel 1,2,4-oxadiazole derivatives containing amide fragments. researchgate.net This approach led to the discovery of compound C3, which displayed significant nematicidal activity against Bursaphelenchus xylophilus, Aphelenchoides besseyi, and Ditylenchus destructor. researchgate.net

Table 1: Nematicidal Activity of Selected 1,2,4-Oxadiazole Derivatives

| Compound | Target Nematode | LC50 Value (μg/mL) | Reference |

|---|---|---|---|

| f1 | Aphelenchoides besseyi | 19.0 (at 48h) | acs.orgnih.gov |

| A1 | Bursaphelenchus xylophilus | 2.4 | researchgate.netnih.gov |

| C3 | Bursaphelenchus xylophilus | 37.2 | researchgate.net |

| C3 | Aphelenchoides besseyi | 36.6 | researchgate.net |

| C3 | Ditylenchus destructor | 43.4 | researchgate.net |

Fungicidal and Insecticidal Activity Research in Agricultural Contexts

The versatility of the 1,2,4-oxadiazole ring extends to fungicidal and insecticidal applications. nih.gov To address the challenge of controlling both fungal and nematode infestations, researchers have designed and synthesized novel 1,2,4-oxadiazole derivatives containing amide fragments. researchgate.net One such compound, F15, demonstrated excellent in vitro antifungal activity against Sclerotinia sclerotiorum, with an EC50 value of 2.9 μg/mL, which is comparable to commercial fungicides like thifluzamide (B1681302) and fluopyram. researchgate.net

In another study, a series of benzamides containing a 1,2,4-oxadiazole moiety were synthesized and evaluated for their antifungal properties. researchgate.net Several of these compounds exhibited good fungicidal activities, particularly against Botrytis cinereal, outperforming the commercial fungicide pyraclostrobin (B128455) at a concentration of 100 mg/L. researchgate.net

Furthermore, the introduction of a 5-(trifluoromethyl)-1,2,4-oxadiazole (B14890759) moiety into pyrimidin-4-amine derivatives has yielded compounds with broad-spectrum insecticidal and fungicidal activity. acs.org These compounds were effective against the insects Mythimna separata, Aphis medicagini, and Tetranychus cinnabarinus, as well as the fungus Pseudoperonospora cubensis. acs.org

Mechanism of Action Studies in Crop Pests (e.g., Acetylcholinesterase Inhibition in Nematodes)

Understanding the mechanism of action is crucial for developing targeted and effective pesticides. Research into 1,2,4-oxadiazole derivatives has revealed several modes of action against agricultural pests.

For the nematicidal compound f1, the mechanism of action is multifaceted. It has been shown to inhibit the population and normal behavior of A. besseyi. acs.orgnih.gov The compound also causes physical damage to the nematode cuticle, leading to fluid leakage. acs.orgnih.gov At a cellular level, it affects the production of reactive oxygen species (ROS), lipofuscin, and lipids within the nematodes. acs.orgnih.gov Crucially, compound f1 also acts as an inhibitor of acetylcholinesterase (AChE) in A. besseyi. acs.orgnih.gov

Similarly, transcriptome and enzyme activity studies on compound A1 indicated that its potent nematicidal activity against B. xylophilus is primarily due to its effect on the acetylcholine (B1216132) receptor of the nematode. researchgate.netnih.gov

In other derivatives, such as compound C3, the mechanism appears to be different. Preliminary studies suggest that C3 inhibits the reproduction of B. xylophilus populations and affects ROS production and the accumulation of lipofuscin and lipids. researchgate.net Furthermore, compound C3 was found to be a good inhibitor of succinate (B1194679) dehydrogenase (SDH), with molecular docking studies indicating a strong binding affinity to the active pocket of this enzyme. researchgate.net

Emerging Roles in Materials Science Research

While the application of this compound and its derivatives is more established in agrochemistry, their unique properties are beginning to attract interest in the field of materials science. The 1,2,4-oxadiazole ring is recognized as a bioisostere for ester and amide groups, which can enhance the metabolic stability of molecules. nih.govfrontiersin.org This characteristic, along with the synthetic accessibility of these compounds, opens up possibilities for their use in the design of novel materials. mdpi.com

Research has demonstrated that the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles can be achieved through various methods, including one-pot syntheses from carboxylic acids and nitriles, which is amenable to parallel chemistry for creating large compound libraries. acs.org This facilitates the exploration of these compounds for various applications. For instance, some 1,2,4-oxadiazole derivatives have been investigated as scintillating materials and in the dyestuff industry. nih.gov The development of room-temperature synthesis methods further expands the potential for creating thermosensitive 1,2,4-oxadiazoles for advanced material applications. mdpi.com

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Elucidation (e.g., 1H NMR, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. For 1,2,4-oxadiazole (B8745197) derivatives, ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum, the acidic proton of the carboxylic acid group (–COOH) in 1,2,4-oxadiazole-5-carboxylic acid is typically observed as a broad singlet at a downfield chemical shift, often around 12 δ. The exact position can vary depending on the solvent and concentration due to hydrogen bonding effects. libretexts.org

The ¹³C NMR spectrum is particularly informative for confirming the presence of the 1,2,4-oxadiazole ring and the carboxylic acid group. The carbon atoms of the 1,2,4-oxadiazole ring exhibit characteristic signals, with C3 and C5 appearing at approximately 167.2–168.7 ppm and 173.9–176.1 ppm, respectively. researchgate.net The carbonyl carbon of the carboxylic acid group typically resonates in the range of 165 to 185 δ. libretexts.org

Table 1: Typical NMR Data for 1,2,4-Oxadiazole Derivatives

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

| ¹H | Carboxylic Acid (R-COOH) | ~12 (broad singlet) |

| ¹³C | C3 of 1,2,4-oxadiazole | 167.2–168.7 |

| ¹³C | C5 of 1,2,4-oxadiazole | 173.9–176.1 |

| ¹³C | Carbonyl (C=O) of Carboxylic Acid | 165–185 |

Note: Chemical shifts are approximate and can be influenced by the substituent and solvent.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS allows for the unambiguous determination of the molecular formula of this compound. This precise mass measurement helps to distinguish it from other compounds with the same nominal mass. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, often showing cleavage of the heterocyclic ring. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Analysis and Reaction Monitoring

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the IR spectrum of this compound, several characteristic absorption bands are expected.

The carboxylic acid group gives rise to a very broad O–H stretching vibration, typically appearing in the range of 2500–3300 cm⁻¹. libretexts.org The carbonyl (C=O) stretching vibration of the carboxylic acid is observed between 1710 and 1760 cm⁻¹. libretexts.org The presence of the 1,2,4-oxadiazole ring is confirmed by C=N and C-O-C stretching vibrations. The C=N stretch usually appears in the region of 1600-1690 cm⁻¹, while the C-O-C stretch of the oxadiazole ring can be observed around 1100-1200 cm⁻¹. nih.gov

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

| Carboxylic Acid O-H | Stretch, hydrogen-bonded | 2500–3300 (broad) |

| Carboxylic Acid C=O | Stretch | 1710–1760 |

| 1,2,4-Oxadiazole C=N | Stretch | 1600–1690 |

| 1,2,4-Oxadiazole C-O-C | Stretch | 1100–1200 |

Note: These are general ranges and the exact peak positions can vary.

Future Perspectives and Unexplored Research Avenues

Development of Novel and Efficient Synthetic Routes

The predominant methods for synthesizing the 1,2,4-oxadiazole (B8745197) ring involve the cyclocondensation of amidoximes with carboxylic acids or their activated derivatives, and the 1,3-dipolar cycloaddition between nitrile oxides and nitriles. nih.govbeilstein-journals.org One-pot procedures and the use of various coupling agents like EDC have been optimized to improve yields and simplify protocols. nih.govacs.orgscielo.br However, the pursuit of more efficient, sustainable, and versatile synthetic strategies continues.

Future research will likely focus on:

Catalyst Innovation: The development of novel catalysts, such as the PTSA-ZnCl2 system, can offer milder reaction conditions and greater functional group tolerance. organic-chemistry.org Exploring new catalytic systems could lead to higher efficiency and selectivity, particularly for complex substrates.

Flow Chemistry and Microwave-Assisted Synthesis: These technologies offer advantages in terms of reaction speed, scalability, and safety. Applying microwave irradiation (MWI) has already shown promise in the heterocyclization of amidoximes. nih.gov Future work could expand the use of flow reactors for the continuous production of 1,2,4-oxadiazole-5-carboxylic acid and its derivatives, allowing for rapid library synthesis and optimization.

Room-Temperature Synthesis: Recent advancements have demonstrated the feasibility of synthesizing 1,2,4-oxadiazoles at room temperature, which is crucial for incorporating thermosensitive functional groups. mdpi.com Further exploration of base-catalyzed methods in solvents like DMSO could make these ambient-temperature routes more general and widely applicable. mdpi.com

Oxidative Cyclization: Alternative pathways, such as the oxidative cyclization of N-benzyl amidoximes using reagents like N-bromosuccinimide (NBS) or iodine, present another avenue for exploration. mdpi.com Refining these methods could provide a valuable alternative to traditional condensation reactions.

A comparative table of current and potential future synthetic methodologies is presented below.

| Method | Current Approach | Future Direction |

| Catalysis | Standard coupling agents (EDC, DCC), some acid catalysis. scielo.br | Novel Lewis/Brønsted acid catalysts, photocatalysis for milder conditions. |

| Reaction Tech | Batch synthesis, some microwave-assisted methods. nih.gov | Optimization of flow chemistry protocols, ultrasonic and mechanochemical synthesis. |

| Conditions | Often requires heating. acs.org | Expansion of room-temperature methods, development of solvent-free reactions. mdpi.com |

| Pathways | Amidoxime (B1450833) condensation, 1,3-dipolar cycloaddition. beilstein-journals.org | Broader application of oxidative cyclization, novel multicomponent reactions. mdpi.com |

Advanced Functionalization Strategies for Enhanced Properties

The properties and biological activity of 1,2,4-oxadiazole derivatives are highly dependent on the substituents at the C3 and C5 positions of the ring. mdpi.com Advanced functionalization is key to tailoring these molecules for specific applications. While the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is well-established, future research will focus on more sophisticated and site-selective modifications.

Key areas for future exploration include:

Direct C-H Functionalization: Developing methods for the direct C-H functionalization of the 1,2,4-oxadiazole core would be a significant step forward, avoiding the need for pre-functionalized starting materials and allowing for late-stage diversification of complex molecules.

Regioselective Metalation: Recent studies have shown that 1,3,4-oxadiazoles can be regioselectively metalated using zinc or magnesium bases, followed by trapping with electrophiles. acs.org Applying and refining these techniques for the 1,2,4-oxadiazole scaffold, particularly for derivatives of this compound, could enable precise installation of a wide array of functional groups.

Post-Cyclization Modifications: Exploring the reactivity of the formed oxadiazole ring itself, such as through nucleophilic aromatic substitution (SNAr) or photochemical rearrangements, could provide novel avenues for functionalization that are currently underexplored. chim.itresearchgate.net This would allow for the modification of the heterocycle after its initial construction.

Integration with Cutting-Edge Chemical Biology Techniques

The 1,2,4-oxadiazole ring is recognized as a bioisostere of amide and ester groups, making it a valuable scaffold in drug design to improve metabolic stability and pharmacokinetic profiles. nih.govlifechemicals.com Future research will see a deeper integration of this scaffold with advanced chemical biology tools to probe and manipulate biological systems.

Potential directions include:

Development of Bioorthogonal Reagents: Bioorthogonal chemistry involves reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.orgnih.gov The 1,2,4-oxadiazole scaffold could be explored for its potential in developing new bioorthogonal reactions. Its stability and tunable electronics could be leveraged to create novel chemical reporters or probes for labeling biomolecules in real-time.

Chemical Probes for Target Identification: Functionalizing this compound derivatives with reporter tags (e.g., fluorophores, biotin) or photoreactive groups could generate chemical probes to identify and validate novel biological targets for diseases ranging from parasitic infections to cancer. scielo.brresearchgate.net

Fragment-Based Drug Discovery (FBDD): The 1,2,4-oxadiazole core is an ideal fragment for FBDD campaigns. Future efforts will likely involve screening fragment libraries containing the this compound motif against a wide range of biological targets to identify starting points for new drug discovery programs. rsc.org

Synergy Between Computational and Experimental Approaches

The synergy between computational modeling and experimental synthesis is a powerful paradigm in modern chemistry. This is particularly true for the 1,2,4-oxadiazole scaffold, where computational studies are already being used to predict biological activity, guide synthesis, and understand structure-activity relationships (SAR). nih.govresearchgate.netnih.gov

The future will see this synergy become even more critical:

Predictive Modeling for Synthesis: Machine learning and AI algorithms could be trained on existing reaction data to predict the outcomes of novel synthetic routes for 1,2,4-oxadiazoles, optimizing reaction conditions and identifying the most promising pathways before any experiments are conducted.

In Silico Drug Design and Screening: Computational tools like molecular docking and molecular dynamics simulations are essential for designing potent and selective inhibitors. nih.govrsc.orgnih.gov Future work will employ more sophisticated computational models to predict not only binding affinity but also absorption, distribution, metabolism, and excretion (ADME) properties, accelerating the design of drug candidates based on the this compound scaffold.

Quantum Mechanical Calculations: Density Functional Theory (DFT) and other quantum mechanical methods can provide deep insights into the electronic properties and reactivity of the oxadiazole ring. researchgate.net These calculations can rationalize experimental observations, such as the differences in properties between 1,2,4- and 1,3,4-oxadiazole (B1194373) isomers, and guide the design of molecules with specific electronic or photochemical characteristics. nih.gov

| Computational Tool | Application in 1,2,4-Oxadiazole Research | Future Outlook |

| Molecular Docking | Predict binding modes and affinity to biological targets (e.g., enzymes). nih.govnih.gov | Integration with AI for high-throughput virtual screening of massive virtual libraries. |

| QSAR | Correlate chemical structure with biological activity to guide lead optimization. researchgate.net | Development of 3D- and 4D-QSAR models with higher predictive power. |

| DFT Calculations | Investigate electronic structure, reactivity, and reaction mechanisms. researchgate.net | Guiding the design of novel photochemical reactions and materials with specific electronic properties. |

| Molecular Dynamics | Simulate the dynamic behavior of oxadiazole-ligand-protein complexes. nih.gov | Longer-timescale simulations to predict allosteric effects and complex binding kinetics. |

Potential for New Academic Discoveries and Fundamental Research

Beyond its immediate applications, the this compound scaffold offers fertile ground for fundamental research and new academic discoveries. Its unique combination of stability, electronic properties, and synthetic accessibility makes it an intriguing subject for academic exploration.

Unexplored avenues include:

Discovery of Novel Natural Products: The recent identification of 1,2,4-oxadiazoles in marine natural products like phidianidines A and B suggests that this heterocycle may be more prevalent in nature than previously thought. lifechemicals.com This opens up new avenues for natural product synthesis and biosynthetic pathway elucidation.

Materials Science Applications: While much of the focus has been on biological activity, 1,2,4-oxadiazoles have also been used to create liquid crystals and other functional materials. lifechemicals.com The carboxylic acid functionality provides a handle for incorporation into polymers or metal-organic frameworks (MOFs), suggesting that this compound could serve as a valuable building block for new advanced materials with unique optical or electronic properties.

Probing Reaction Mechanisms: The synthesis and reactivity of the 1,2,4-oxadiazole ring provide opportunities to study fundamental organic reaction mechanisms, from cyclization dynamics to photochemical rearrangements. chim.itresearchgate.net

The continued exploration of this compound and its derivatives, driven by innovations in synthesis, functionalization, and computational chemistry, promises not only to yield new therapeutic agents and materials but also to deepen our fundamental understanding of heterocyclic chemistry.

Q & A

Q. What are the most reliable synthetic routes for preparing 1,2,4-oxadiazole-5-carboxylic acid derivatives, and what experimental considerations are critical?

The synthesis typically involves cyclocondensation of acyl-hydrazines with isothiocyanates using polymer-supported carbodiimide (PS-CDI) catalysts . For derivatives like ethyl 1,2,4-oxadiazole-5-carboxylate, activity-driven approaches incorporating amide or ester groups are common, requiring controlled reaction temperatures (e.g., 60–80°C) and anhydrous conditions to prevent hydrolysis . Superacid-mediated synthesis (e.g., CFSOH) is used for electrophilic activation of styryl precursors, though yields vary based on substituent stability . Key considerations:

Q. Which analytical techniques are recommended for characterizing this compound derivatives?

- Structural confirmation : H/C NMR (δ 7–9 ppm for aromatic protons, δ 160–170 ppm for carboxylic carbons) .

- Purity assessment : HPLC with UV detection (λ = 254 nm) or mass spectrometry (HRMS for exact mass) .

- Functional groups : FT-IR (stretching at 1700–1750 cm for C=O) .

- Thermal stability : DSC/TGA to determine decomposition temperatures (>200°C for most derivatives) .

Q. What safety protocols are essential when handling this compound derivatives in the lab?

- Personal protective equipment (PPE) : Use P95 respirators for dust control, nitrile gloves, and chemical-resistant goggles .

- Ventilation : Install local exhaust systems to limit airborne exposure (OSHA PEL: <1 mg/m) .

- Spill management : Collect spills using inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How do this compound derivatives interact with biological targets, and what mechanisms underpin their activity?

Derivatives exhibit activity through:

- Enzyme inhibition : E.g., compound f1 inhibits acetylcholinesterase in Aphelenchoides besseyi (IC = 19.0 µg/mL) by binding to the catalytic triad (Ser-His-Glu) .

- Receptor modulation : Analogues like WIN 55,212-2 target cannabinoid receptors (CB1) in pain pathways, altering ion channel permeability .

- Oxidative stress induction : Nematicidal derivatives disrupt redox balance in parasites, increasing reactive oxygen species (ROS) and lipid peroxidation .

Q. How can researchers resolve contradictions in synthetic yield data for acetylene-substituted 1,2,4-oxadiazoles?

Discrepancies arise from:

- Reagent sensitivity : NaNH in liquid ammonia at −70°C yields 32–54% acetylene derivatives, but higher temperatures degrade products .

- Substituent effects : Electron-withdrawing groups (e.g., −NO) stabilize intermediates, while bulky groups (e.g., −CH) hinder cyclization.

Mitigation strategies : - Optimize stoichiometry (1:1.2 molar ratio of precursor to base).

- Use inert atmospheres (N) to prevent oxidation.

Q. What structure-activity relationship (SAR) trends are observed in this compound derivatives?

Q. How do in vivo and in vitro results diverge for nematicidal derivatives, and how can this be addressed?

- In vitro limitations : High potency against Meloidogyne incognita (LC = 20 µg/mL) may not translate to soil applications due to pH-dependent hydrolysis .

- In vivo optimization :

- Formulate derivatives as seed coatings to prolong activity.

- Co-administer with antioxidants (e.g., ascorbic acid) to mitigate ROS-mediated host damage.

Q. What thermodynamic factors influence the stability of this compound derivatives under varying conditions?

Q. How can enantiomeric purity be achieved for chiral this compound derivatives?

Q. What role do oxidative stress pathways play in the bioactivity of these compounds?

Derivatives like f1 induce mitochondrial dysfunction in nematodes by:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products